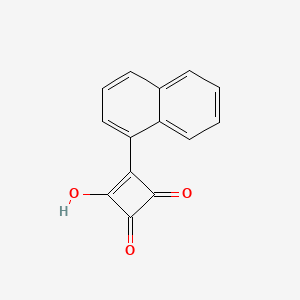![molecular formula C24H41NO2 B12527284 1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- CAS No. 676438-14-5](/img/structure/B12527284.png)
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- is an organic compound with a complex structure It is characterized by the presence of a phenyl group attached to a propanone backbone, which is further substituted with an ethyl group containing a hydroxy and pentyloctyl chain
Vorbereitungsmethoden
The synthesis of 1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- involves multiple steps. One common method includes the following steps:
Formation of the Propanone Backbone: The initial step involves the preparation of the propanone backbone through a reaction between acetone and benzaldehyde under basic conditions.
Substitution with Ethyl Group: The next step involves the substitution of the propanone backbone with an ethyl group. This can be achieved through a nucleophilic substitution reaction using ethyl bromide.
Addition of Hydroxy and Pentyloctyl Chain: The final step involves the addition of the hydroxy and pentyloctyl chain to the ethyl group. This can be done through a series of reactions, including hydrolysis and alkylation.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 3-[ethyl(3-hydroxy-3-pentyloctyl)amino]-1-phenyl- can be compared with similar compounds, such as:
1-Propanone, 3-hydroxy-1-phenyl-: This compound lacks the ethyl and pentyloctyl substitutions, making it less complex and potentially less versatile in its applications.
1-Propanone, 1-phenyl-:
Eigenschaften
CAS-Nummer |
676438-14-5 |
|---|---|
Molekularformel |
C24H41NO2 |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
3-[ethyl-(3-hydroxy-3-pentyloctyl)amino]-1-phenylpropan-1-one |
InChI |
InChI=1S/C24H41NO2/c1-4-7-12-17-24(27,18-13-8-5-2)19-21-25(6-3)20-16-23(26)22-14-10-9-11-15-22/h9-11,14-15,27H,4-8,12-13,16-21H2,1-3H3 |
InChI-Schlüssel |
DXCHEYXCXJWEFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCCC)(CCN(CC)CCC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


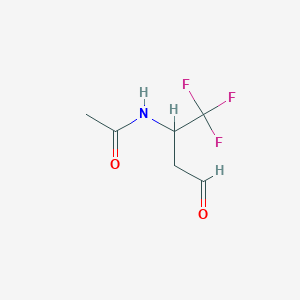
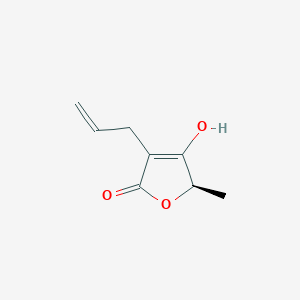
![3,3'-(Cyclopent-1-ene-1,2-diyl)bis[2-methyl-5-(phenylsulfanyl)thiophene]](/img/structure/B12527211.png)
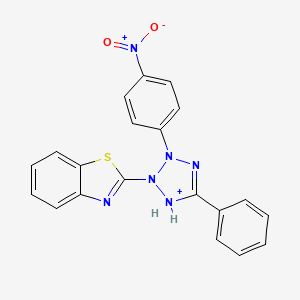

![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
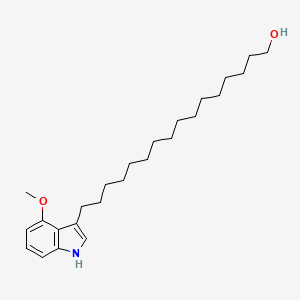
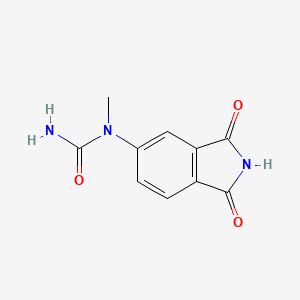
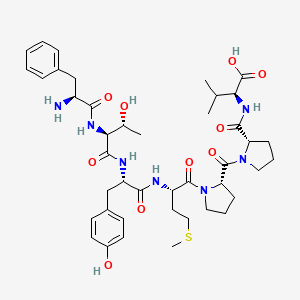
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3-dimethylbutanamide](/img/structure/B12527261.png)
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
